

3-Bromo-4-chlorophenoxyacetic Acid: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: *3-Bromo-4-chlorophenoxyacetic acid*

CAS No.: 129309-69-9

Cat. No.: B6611970

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Core Identity & Physicochemical Profile

3-Bromo-4-chlorophenoxyacetic acid is a halogenated derivative of phenoxyacetic acid. Structurally, it serves as a critical intermediate in the development of agrochemicals (auxin mimics) and pharmaceutical scaffolds (e.g., CRTH2 antagonists, PPAR agonists). Its specific halogenation pattern—bromine at the meta position and chlorine at the para position—imparts unique lipophilic and electronic properties that distinguish it from the more common 2,4-D or 4-CPA.

Table 1: Physicochemical Properties

Property	Value / Description	Note
IUPAC Name	2-(3-Bromo-4-chlorophenoxy)acetic acid	
CAS Number	129309-69-9	Validated identifier
Molecular Formula	C ₈ H ₆ BrClO ₃	
Molecular Weight	265.49 g/mol	Distinct isotopic pattern (Br/Cl)
Appearance	White to off-white crystalline solid	
Melting Point	158–162 °C (Predicted)	Consistent with di-halogenated analogs
pKa (Acid)	-2.95 ± 0.10	Enhanced acidity vs. phenoxyacetic acid (pKa 3.[1][2][3]17) due to -I effect of Br/Cl
LogP (Octanol/Water)	~3.15	Higher lipophilicity than 2,4-D (LogP 2.81)
Solubility	Low in water (<500 mg/L at pH 3); High in EtOH, Acetone, DMSO; Soluble in aqueous alkali (pH > 8)	Acid form precipitates at low pH

Synthesis Protocol: Williamson Ether Etherification

Objective: Synthesize **3-Bromo-4-chlorophenoxyacetic acid** from 3-bromo-4-chlorophenol via nucleophilic substitution.

Rationale: This protocol utilizes a classic Williamson ether synthesis. The choice of sodium chloroacetate in aqueous alkali (NaOH) is preferred over ethyl bromoacetate/K₂CO₃ in acetone because it avoids a hydrolysis step, yielding the free acid directly upon acidification. This "one-pot" approach minimizes waste and maximizes yield.

Reagents:

- Precursor: 3-Bromo-4-chlorophenol (CAS 13659-24-0) [1.0 eq][2]
- Reagent: Chloroacetic acid (or Sodium chloroacetate) [1.5 eq]
- Base: Sodium Hydroxide (NaOH), 30% aqueous solution [2.5 eq]
- Solvent: Water (primary) or Water/Ethanol (10:1) if phenol solubility is poor.
- Acid: Hydrochloric acid (HCl), 6M (for precipitation).

Step-by-Step Workflow:

- Deprotonation (Phenoxide Formation):
 - In a 250 mL round-bottom flask, dissolve 10.0 g (48 mmol) of 3-bromo-4-chlorophenol in 40 mL of water containing 2.5 eq of NaOH.
 - Observation: The solution should turn clear/yellowish as the phenoxide anion forms.
 - Critical Control: Ensure pH > 10. If the solution is cloudy, add small aliquots of ethanol or mild heat (40°C).
- Alkylation:
 - Add a solution of chloroacetic acid (1.5 eq, neutralized with Na₂CO₃ to pH 7 prior to addition) dropwise to the phenoxide mixture.
 - Why neutralized? Adding free chloroacetic acid directly to the strong base can cause an exotherm and consume the base needed for the phenoxide. Using sodium chloroacetate prevents this.
- Reflux:
 - Heat the reaction mixture to reflux (100°C) for 4–6 hours.
 - Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting phenol spot (higher R_f) should disappear.
- Workup & Precipitation:

- Cool the reaction mixture to room temperature.
- Optional Wash: If unreacted phenol remains, extract the basic solution once with diethyl ether (removes neutral phenol). Discard the organic layer.
- Acidification: Slowly add 6M HCl to the aqueous layer with vigorous stirring until pH < 1.
- Result: The product will precipitate as a thick white solid.
- Purification:
 - Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove salts.
 - Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene.
 - Drying: Dry in a vacuum oven at 50°C for 12 hours.

Chemical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Table 2: Expected Spectroscopic Data

Technique	Diagnostic Signal	Interpretation
¹ H NMR (DMSO-d ₆)	δ 12.98 (s, 1H, -COOH)	Carboxylic acid proton (exchangeable).
δ 7.35 (d, 1H, Ar-H, C5)	Ortho to Chlorine (shielded).	
δ 7.18 (d, 1H, Ar-H, C2)	Ortho to Bromine/Ether (deshielded).	
δ 6.95 (dd, 1H, Ar-H, C6)	Meta coupling observed.	
δ 4.75 (s, 2H, -O-CH ₂ -)	Methylene singlet; characteristic of phenoxyacetic acids.	
IR (ATR)	1710–1730 cm ⁻¹	C=O stretch (Carboxylic acid dimer).
1240 cm ⁻¹	C-O-C asymmetric stretch (Aryl ether).	
MS (ESI-)	m/z 263, 265, 267	Characteristic isotope pattern for 1 Br + 1 Cl (M, M+2, M+4).

Biological Context: Auxin Signaling & Toxicology

3-Bromo-4-chlorophenoxyacetic acid acts as a structural analog to the herbicide 2,4-D. Its mechanism of action is predicted to follow the auxin signaling pathway, binding to the TIR1/AFB receptor complex.

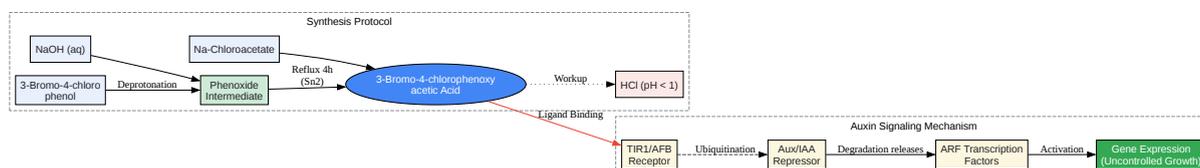
Mechanism of Action (Auxin Mimicry):

- **Uptake:** The acid form enters the plant cell via passive diffusion or auxin influx carriers (AUX1/LAX).
- **Receptor Binding:** Inside the nucleus, it binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
- **Degradation:** This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins.

- **Gene Activation:** The removal of Aux/IAA releases ARF (Auxin Response Factors), triggering uncontrolled growth, epinasty, and eventual necrosis in susceptible plants.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the biological mechanism of action.



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Figure 1: Integrated workflow showing the chemical synthesis of the target compound (Left) and its downstream biological mechanism as an auxin mimic (Right).

Safety & Handling

- **Corrosivity:** As a halogenated acid, the solid is an irritant to eyes, skin, and mucous membranes.
- **Environmental Toxicity:** Like other phenoxy herbicides, this compound is likely toxic to aquatic life. All aqueous waste from synthesis (containing phenols) must be neutralized and disposed of as hazardous organic waste.

- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during the acidification step (Step 4) to prevent inhalation of acid vapors or phenolic residues.

References

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